Maltooctaose: A Comprehensive Technical Guide
Maltooctaose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltooctaose, a linear maltooligosaccharide, is composed of eight α-(1→4) linked D-glucose units. As a significant carbohydrate, it serves as a valuable tool in various scientific disciplines, including biochemistry, enzymology, and drug delivery research. Its well-defined structure makes it an ideal substrate for studying the activity of amylolytic enzymes and a building block for the synthesis of more complex carbohydrate structures. This technical guide provides an in-depth overview of the physical and chemical properties of maltooctaose, detailed experimental protocols for its analysis and modification, and a visualization of its role in metabolic pathways.
Physical and Chemical Properties
The physical and chemical characteristics of maltooctaose are fundamental to its application in research and development. A summary of its key properties is presented below.
Table 1: Physical and Chemical Properties of Maltooctaose
| Property | Value | Reference(s) |
| Chemical Formula | C₄₈H₈₂O₄₁ | [1][2] |
| Molecular Weight | 1315.13 g/mol | [1][2] |
| CAS Number | 6156-84-9 | [1] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 225-228°C (with decomposition) | [1][3] |
| Solubility | Soluble in water. Greater than 50 g in 100 cm³ of water at 25°C.[4][5] Sparingly soluble in methanol.[4] | |
| Purity | Typically >80% or >90%, depending on the grade.[6][7] | |
| Stability | Stable for over 2 years under recommended storage conditions (ambient temperature).[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving maltooctaose.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for maltopentaose and is suitable for the analysis of maltooctaose purity.
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Principle: HPLC separates maltooctaose from other maltooligosaccharides based on their differential partitioning between a stationary phase and a mobile phase. A refractive index detector (RID) is commonly used for detection as carbohydrates lack a strong UV chromophore.
-
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: Amino (NH₂) column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
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Detector: Refractive Index Detector (RID) maintained at a stable temperature (e.g., 40 °C).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
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Accurately weigh and dissolve maltooctaose in the mobile phase to a final concentration of approximately 2 mg/mL.
-
Ensure the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: The purity is determined by calculating the peak area of maltooctaose relative to the total peak area of all oligosaccharides in the chromatogram.
Enzymatic Production of Maltooctaose from γ-Cyclodextrin
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Principle: Specific amylolytic enzymes, such as cyclodextrinase from Bacillus sphaericus or a thermostable amylase from Pyrococcus furiosus, can hydrolyze the α-1,4-glycosidic bonds of γ-cyclodextrin to produce linear maltooctaose.[1][8]
-
Materials:
-
γ-Cyclodextrin
-
Cyclodextrinase or thermostable amylase
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system for analysis
-
-
Procedure:
-
Prepare a solution of γ-cyclodextrin (e.g., 10 mg/mL) in the reaction buffer.
-
Pre-incubate the substrate solution at the optimal temperature for the chosen enzyme (e.g., 37°C for cyclodextrinase or higher for thermostable amylase).
-
Add the enzyme to the substrate solution to initiate the reaction. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture for a specific period (e.g., 1-24 hours), taking aliquots at different time points.
-
Stop the reaction in the aliquots by adding the quenching solution.
-
Analyze the reaction products by HPLC to determine the yield of maltooctaose.
-
Purify maltooctaose from the reaction mixture using techniques like size-exclusion chromatography.
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Enzymatic Hydrolysis of Maltooctaose by α-Amylase
-
Principle: α-Amylase catalyzes the endo-hydrolysis of α-1,4-glycosidic bonds in maltooctaose, producing smaller maltooligosaccharides. The rate of hydrolysis can be monitored by measuring the increase in reducing ends or by quantifying the disappearance of the substrate and the appearance of products using HPLC.
-
Materials:
-
Maltooctaose
-
α-Amylase (e.g., from Aspergillus oryzae)
-
Reaction buffer (e.g., 20 mM sodium phosphate buffer with 6.7 mM NaCl, pH 6.9 at 20°C)
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar assay or an HPLC system.
-
-
Procedure (using DNS assay):
-
Prepare a stock solution of maltooctaose (e.g., 1% w/v) in the reaction buffer.
-
Prepare a series of maltose standards for the calibration curve.
-
Pipette 1.0 mL of the maltooctaose solution into test tubes and pre-incubate at the assay temperature (e.g., 20°C).
-
Initiate the reaction by adding a defined amount of α-amylase solution.
-
Incubate for a precise time period (e.g., 10 minutes).
-
Stop the reaction by adding 2.0 mL of DNS reagent.
-
Boil the tubes for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and add 20 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
Determine the amount of reducing sugar produced from the maltose standard curve.
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Signaling Pathways and Logical Relationships
Maltose/Maltodextrin Metabolic Pathway
Maltooctaose, as a maltodextrin, is a key intermediate in the metabolism of starch and glycogen in various organisms. The following diagram illustrates a generalized pathway for maltodextrin metabolism, drawing on elements from bacterial systems like E. coli and Actinoplanes sp.[9][10]
Caption: Generalized metabolic pathway of maltodextrins.
Experimental Workflow for Enzymatic Production and Purity Analysis of Maltooctaose
The following diagram outlines the logical steps involved in producing maltooctaose from γ-cyclodextrin and subsequently verifying its purity.
Caption: Workflow for maltooctaose production and analysis.
References
- 1. tainstruments.com [tainstruments.com]
- 2. iajps.com [iajps.com]
- 3. Virtual Labs [cds-iiith.vlabs.ac.in]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umw.edu.pl [umw.edu.pl]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. To determine the specific rotation of a sugar using a polarimeter. (Objective) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. researchgate.net [researchgate.net]
